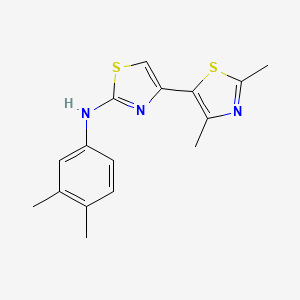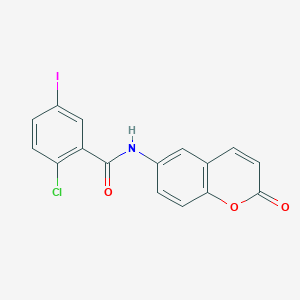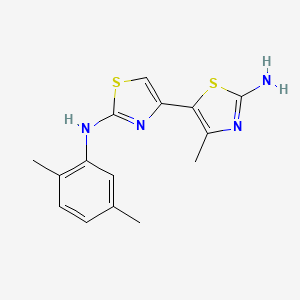![molecular formula C27H20N4O B3530043 2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE](/img/structure/B3530043.png)
2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE
概要
説明
2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the diphenyl and pyridin-3-ylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .
科学的研究の応用
2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Uniqueness
2,3-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOXALINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural featuresThe presence of both diphenyl and pyridin-3-ylmethyl groups in the quinoxaline scaffold enhances its versatility and effectiveness in different applications .
特性
IUPAC Name |
2,3-diphenyl-N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-19-8-7-15-28-17-19)22-13-14-23-24(16-22)31-26(21-11-5-2-6-12-21)25(30-23)20-9-3-1-4-10-20/h1-17H,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHWELZCLTFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3529967.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3529975.png)
![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)
![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)
![2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B3530003.png)

![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B3530014.png)

![2,2'-[(4-Ethoxy-3-methoxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)](/img/structure/B3530034.png)


![(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)
